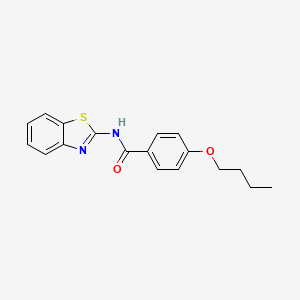![molecular formula C15H15N3OS B4886857 N-{[(anilinocarbonothioyl)amino]methyl}benzamide](/img/structure/B4886857.png)
N-{[(anilinocarbonothioyl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(anilinocarbonothioyl)amino]methyl}benzamide, also known as ANCCA, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. ANCCA has been shown to inhibit the activity of a protein called ANCCA, which is overexpressed in many types of cancer.
Aplicaciones Científicas De Investigación
N-{[(anilinocarbonothioyl)amino]methyl}benzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the N-{[(anilinocarbonothioyl)amino]methyl}benzamide protein, which is overexpressed in many types of cancer. N-{[(anilinocarbonothioyl)amino]methyl}benzamide has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and ovarian cancer.
Mecanismo De Acción
N-{[(anilinocarbonothioyl)amino]methyl}benzamide inhibits the activity of the N-{[(anilinocarbonothioyl)amino]methyl}benzamide protein by binding to it and preventing it from interacting with other proteins. This leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
N-{[(anilinocarbonothioyl)amino]methyl}benzamide has been shown to have various biochemical and physiological effects on cancer cells. It inhibits the activity of the N-{[(anilinocarbonothioyl)amino]methyl}benzamide protein, which is involved in DNA replication and repair. This leads to an increase in DNA damage and cell death. N-{[(anilinocarbonothioyl)amino]methyl}benzamide also inhibits the activity of other proteins involved in cancer cell proliferation and survival, such as AKT and ERK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(anilinocarbonothioyl)amino]methyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective against various types of cancer cells. However, N-{[(anilinocarbonothioyl)amino]methyl}benzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-{[(anilinocarbonothioyl)amino]methyl}benzamide. One area of research could be to improve its solubility and bioavailability. Another area of research could be to study its effectiveness in combination with other cancer treatments. Additionally, further studies could be conducted to investigate the potential use of N-{[(anilinocarbonothioyl)amino]methyl}benzamide in other diseases besides cancer, such as viral infections.
Métodos De Síntesis
N-{[(anilinocarbonothioyl)amino]methyl}benzamide can be synthesized using a multi-step process that involves the reaction of aniline with thiocarbonyl chloride, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using chromatography techniques.
Propiedades
IUPAC Name |
N-[(phenylcarbamothioylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(12-7-3-1-4-8-12)16-11-17-15(20)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPIRBGXQUOJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(phenylcarbamothioyl)amino]methyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

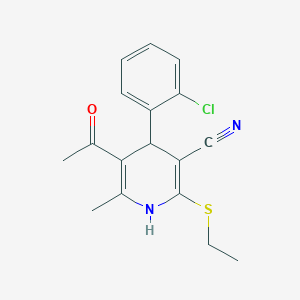
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)
![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)
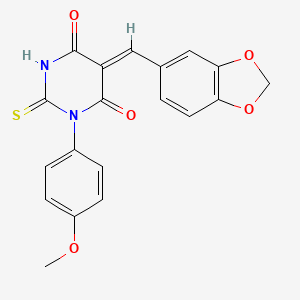
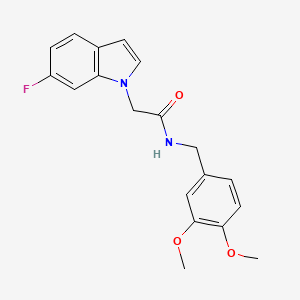
![{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}formamide](/img/structure/B4886800.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4886808.png)
![ethyl 4-({[(3-phenylpropyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4886814.png)
![4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4886819.png)
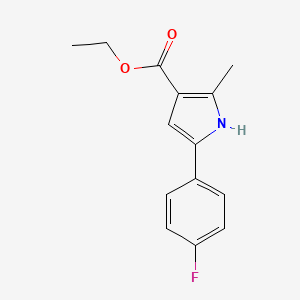
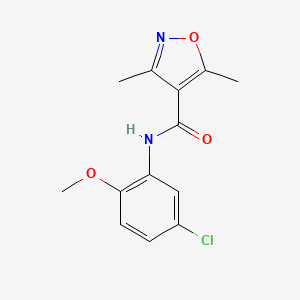
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)
